molecular formula C15H20O2 B14529999 Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)acetate CAS No. 62678-02-8

Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)acetate

Cat. No.: B14529999
CAS No.: 62678-02-8
M. Wt: 232.32 g/mol
InChI Key: MXMYYMWFTZHJMH-UHFFFAOYSA-N
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Description

Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)acetate is an organic compound with a molecular formula of C14H20O2 It is a derivative of indane, a bicyclic hydrocarbon, and features an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and ethanol. This hydrolysis can be catalyzed by esterases, enzymes that break down esters. The resulting carboxylic acid can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a similar functional group but lacking the indane structure.

    Methyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)acetate: A methyl ester derivative with similar properties.

    Indane derivatives: Compounds with the indane core structure but different functional groups.

Uniqueness

This compound is unique due to its combination of the indane core and the ester functional group. This combination imparts specific chemical and physical properties that make it valuable for various applications, particularly in the synthesis of complex organic molecules and in the fragrance industry.

Properties

CAS No.

62678-02-8

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

ethyl 2-(4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)acetate

InChI

InChI=1S/C15H20O2/c1-4-17-15(16)9-12-5-6-13-11(3)7-10(2)8-14(12)13/h7-8,12H,4-6,9H2,1-3H3

InChI Key

MXMYYMWFTZHJMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCC2=C(C=C(C=C12)C)C

Origin of Product

United States

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